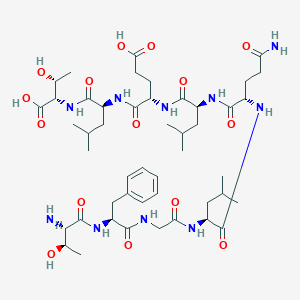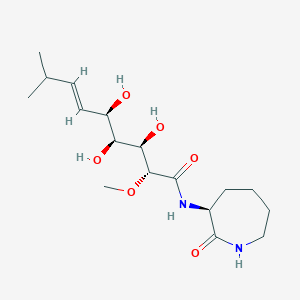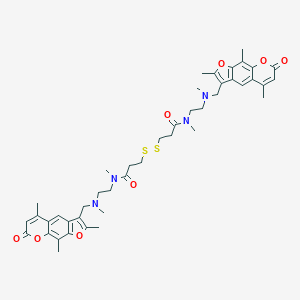
5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile
説明
Synthesis Analysis
The synthesis of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile and related compounds often employs the Gewald reaction, a methodological approach for synthesizing 2-aminothiophene derivatives. In one study, novel targets of 2-aminothiophene derivatives were synthesized using this methodology, showcasing the compound's preparation versatility and the influence of substituents attached to the thiophene nucleus towards various nucleophiles (Khalifa & Algothami, 2020). Another example includes the synthesis of thiophene derivatives through reactions with acetone and malononitrile derivatives in the presence of sulfur (Elnagdi, Selim, Latif, & Samia, 2002).
Molecular Structure Analysis
Molecular modeling studies have shown that sulfur and carbon atoms at positions 2 and 4 of such compounds possess positive charges, whereas those at positions 3 and 5 have negative charges, indicating areas of higher reactivity. This analysis helps in understanding the geometric structures and reactivity profiles of the compounds, assisting in the prediction of their behavior in chemical reactions and biological activities (Khalifa & Algothami, 2020).
Chemical Reactions and Properties
Several functional chemical reactions can be performed based on the reactivity of substituents attached to the thiophene nucleus. The ability to undergo various nucleophilic substitutions and additions allows for the creation of a wide array of derivatives with potentially useful biological activities. For example, compounds synthesized through these methods have been examined as antitumor agents, demonstrating the ability to inhibit the growth of human tumor cell lines with varying degrees (Khalifa & Algothami, 2020).
Physical Properties Analysis
The physical properties of thiophene derivatives, including 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, are often characterized by their crystalline structures, which can be analyzed through techniques such as X-ray crystallography. These analyses provide insight into the molecule's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in solid-state forms and its solubility characteristics (Zhang, 2013).
Chemical Properties Analysis
The chemical properties of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile derivatives are influenced by their molecular structure, which determines their reactivity towards various chemical reagents. These compounds exhibit a range of reactions, including nucleophilic substitutions and the formation of Schiff bases, highlighting their versatility in chemical synthesis and the potential for creating a wide variety of biologically active compounds (Puthran et al., 2019).
科学的研究の応用
Antitumor Applications : Novel targets of 2-aminothiophene derivatives, including compounds based on 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, were synthesized and examined for their antitumor properties. These compounds showed inhibitory effects against human tumor cell lines like hepatocellular carcinoma and mammary gland breast cancer (Khalifa & Algothami, 2020).
Synthesis Methods : The compound was synthesized using methods such as the Gewald synthesis and other functional chemical reactions. These methods highlight the compound's reactivity and potential for further chemical modifications (Abdelrazek & Ead, 1988).
Herbicidal Activity : Derivatives of 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile were studied for their herbicidal activities. Certain compounds showed significant inhibition rates against grain sorghum, a monocotyledonous plant (Sun et al., 2019).
Antimicrobial Activity : Several derivatives of this compound were synthesized and screened for their antimicrobial activities. Some compounds demonstrated potent inhibition against bacteria like S. aureus and E. coli, suggesting potential as antimicrobial agents (Moustafa et al., 2020).
Cytotoxicity and Biological Activity : Studies have also reported on the cytotoxicity and other biological activities of these compounds. Some showed promising results against breast cancer cells (MCF7), indicating their potential in cancer therapy (Al-Adiwish et al., 2017).
特性
IUPAC Name |
5-acetyl-4-amino-2-methylsulfanylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-4(11)7-6(10)5(3-9)8(12-2)13-7/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAMKKOJROSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345852 | |
| Record name | 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | |
CAS RN |
116171-01-8 | |
| Record name | 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)


![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)





